molecular formula C9H16ClN3O3S B1372819 1-[(Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazine hydrochloride CAS No. 1803583-13-2

1-[(Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazine hydrochloride

Cat. No.: B1372819
CAS No.: 1803583-13-2
M. Wt: 281.76 g/mol
InChI Key: WGFHCNAPSCMSCF-UHFFFAOYSA-N
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Description

1-[(Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazine hydrochloride is an organic compound with the molecular formula C9H16ClN3O3S. It is a derivative of piperazine, featuring a sulfonyl group attached to a dimethyl-1,2-oxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazine hydrochloride typically involves the reaction of piperazine with a sulfonyl chloride derivative of dimethyl-1,2-oxazole. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under basic conditions provided by a base like triethylamine. The reaction mixture is then purified by recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The final product is typically obtained as a hydrochloride salt to enhance its stability and solubility .

Chemical Reactions Analysis

Types of Reactions

1-[(Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-[(Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazine hydrochloride involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The oxazole ring may also participate in hydrogen bonding or π-π interactions, further modulating the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidine hydrochloride
  • 1-[(Dimethyl-1,2-oxazol-4-yl)sulfonyl]morpholine hydrochloride
  • 1-[(Dimethyl-1,2-oxazol-4-yl)sulfonyl]azepane hydrochloride

Uniqueness

1-[(Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazine hydrochloride is unique due to its specific combination of a piperazine ring with a dimethyl-1,2-oxazole sulfonyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3,5-dimethyl-4-piperazin-1-ylsulfonyl-1,2-oxazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O3S.ClH/c1-7-9(8(2)15-11-7)16(13,14)12-5-3-10-4-6-12;/h10H,3-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGFHCNAPSCMSCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazine hydrochloride
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1-[(Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazine hydrochloride
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1-[(Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazine hydrochloride

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